

Application Notes and Protocols for Immobilizing Proteins with Tris-NTA

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Compound of Interest

Compound Name: Tris-NTA

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the immobilization of histidine-tagged (His-tagged) proteins using Tris-Nitrilotriacetic Acid (**Tris-NTA**). This technology offers a significant advantage over traditional mono-NTA methods by providing a higher affinity and more stable, oriented immobilization of proteins, which is crucial for a variety of applications including surface plasmon resonance (SPR), protein microarrays, and cell signaling studies.

Introduction to Tris-NTA Chemistry

Tris-NTA is a multivalent chelator that features three NTA moieties complexed together. This structure allows for a cooperative and high-affinity binding to polyhistidine tags (e.g., 6xHis-tag) on recombinant proteins.[1][2] Unlike conventional mono-NTA, which has a micromolar affinity for His-tags, **Tris-NTA** can achieve nanomolar to sub-nanomolar binding affinities.[3][4] This enhanced stability results in a more robust and reliable immobilization, minimizing protein leaching from the surface and providing a stable baseline in sensitive analytical techniques like SPR.[5] The binding is reversible and can be disrupted by chelating agents like EDTA or high concentrations of imidazole, allowing for the regeneration of the surface.[2][4]

Key Advantages of Tris-NTA over Mono-NTA

Feature	Tris-NTA	Mono-NTA
Binding Affinity (Kd)	~1 nM	~10 μ M
Binding Stoichiometry	1:1 (Tris-NTA:His-tag)	Variable
Stability	High, minimal dissociation	Lower, prone to ligand decay
Orientation	Uniform, oriented immobilization	Less controlled orientation
Reversibility	Yes, with EDTA or imidazole	Yes, with EDTA or imidazole

Applications

The robust and oriented immobilization of proteins using **Tris-NTA** is beneficial for a wide range of applications:

- Surface Plasmon Resonance (SPR): Provides stable baselines for accurate kinetic analysis of protein-protein and protein-small molecule interactions.[\[5\]](#)
- Protein Microarrays: Enables the creation of high-density arrays with functionally active proteins.
- Cell Signaling Studies: Allows for the immobilization of signaling proteins to study their interactions with other cellular components.
- Enzyme Assays: Facilitates the development of reusable enzymatic surfaces.
- Drug Discovery: Useful for screening small molecule libraries against immobilized protein targets.[\[5\]](#)

Experimental Protocols

This section provides detailed step-by-step protocols for immobilizing His-tagged proteins on a surface using **Tris-NTA** with a free amine group. The process involves the covalent attachment of **Tris-NTA** to a carboxylated or NHS-activated surface, followed by chelation of a metal ion and subsequent capture of the His-tagged protein.

Protocol 1: Covalent Coupling of Tris-NTA-Amine to an NHS-Activated Surface

This protocol describes the immobilization of **Tris-NTA** with a primary amine group onto a surface pre-activated with N-Hydroxysuccinimide (NHS) esters.

Materials:

- NHS-activated surface (e.g., glass slide, beads, sensor chip)
- **Tris-NTA**-Amine solution (e.g., 1 mg/mL in PBS)
- Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
- Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
- Wash Buffer 1: 0.1 M acetate buffer, 1 M NaCl, pH 4.0
- Wash Buffer 2: 0.1 M Tris-HCl, 1 M NaCl, pH 8.0
- Ultrapure water
- Cold 1 mM HCl

Procedure:

- Surface Preparation: If using a commercially available NHS-activated surface, proceed to step 2. If preparing your own, activate a carboxylated surface with a fresh solution of EDC and NHS.[\[1\]](#)
- Wash the NHS-activated surface: Quickly wash the surface with 10-15 volumes of cold 1 mM HCl.[\[6\]](#) Use the surface immediately for coupling.
- Prepare **Tris-NTA**-Amine Solution: Dilute the **Tris-NTA**-Amine stock solution in the Coupling Buffer to the desired final concentration (typically in the µM to mM range, optimization may be required).

- **Coupling Reaction:** Immerse the washed NHS-activated surface in the **Tris-NTA-Amine** solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[\[6\]](#)
- **Wash:** Wash the surface with at least 5 volumes of the Coupling Buffer to remove unbound **Tris-NTA-Amine**.[\[6\]](#)
- **Blocking:** Immerse the surface in Blocking Buffer for 2-3 hours at room temperature to deactivate any remaining NHS-ester groups.[\[6\]](#)
- **Final Washes:** Perform alternating washes with Wash Buffer 1 and Wash Buffer 2. Repeat this cycle 3-4 times.
- **Storage:** Store the **Tris-NTA** functionalized surface in an appropriate buffer at 4°C.

Protocol 2: Metal Ion Chelation and His-Tagged Protein Immobilization

This protocol details the steps for charging the **Tris-NTA** surface with a metal ion (typically Ni^{2+}) and the subsequent capture of a His-tagged protein.

Materials:

- **Tris-NTA** functionalized surface (from Protocol 1)
- **Metal Solution:** 10-40 mM NiCl_2 or NiSO_4 in ultrapure water
- **Binding/Wash Buffer:** 50 mM Tris-HCl, 150 mM NaCl, 10-20 mM imidazole, pH 7.5-8.0
- His-tagged protein solution in Binding/Wash Buffer
- **Elution Buffer:** Binding/Wash Buffer with 250-500 mM imidazole
- **Regeneration Buffer:** 100 mM EDTA, pH 8.0

Procedure:

- **Metal Ion Charging:** Incubate the **Tris-NTA** functionalized surface with the Metal Solution for 15-30 minutes at room temperature.
- **Wash:** Wash the surface thoroughly with ultrapure water and then with Binding/Wash Buffer to remove excess metal ions.
- **Protein Immobilization:** Incubate the metal-charged surface with the His-tagged protein solution for 1-2 hours at room temperature with gentle agitation. The optimal protein concentration will depend on the desired surface density and should be determined empirically.
- **Wash:** Wash the surface with Binding/Wash Buffer to remove unbound protein.
- **Analysis:** The surface with the immobilized protein is now ready for your downstream application (e.g., interaction analysis).
- **(Optional) Elution:** To elute the bound protein, incubate the surface with Elution Buffer.
- **(Optional) Regeneration:** To strip the metal ions and any remaining protein for surface reuse, incubate with Regeneration Buffer for 10-15 minutes.^[5] After regeneration, the surface can be recharged with metal ions (starting from step 1 of this protocol).

Quantitative Data Summary

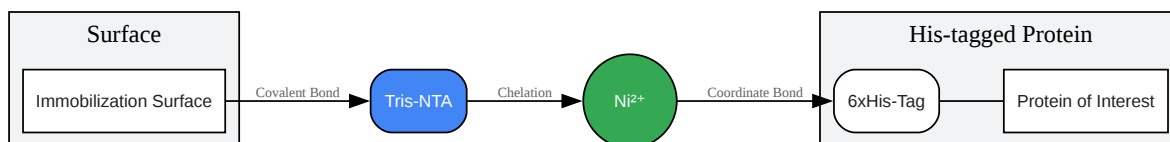
The trivalent nature of **Tris-NTA** leads to a significantly higher binding affinity for His-tagged proteins compared to mono-NTA.

Parameter	Value	Reference
Dissociation Constant (Kd) of Tris-NTA for 6xHis-tag	~1 nM	^[4]
Dissociation Constant (Kd) of mono-NTA for 6xHis-tag	~10 μ M	^[4]
Binding Stability on SPR Chip (vs. mono-NTA)	Significantly higher, enabling stable baseline	^[5]

Note: Binding capacity (e.g., in ng/mm²) is highly dependent on the specific protein, surface chemistry, and immobilization conditions.

Visualizations

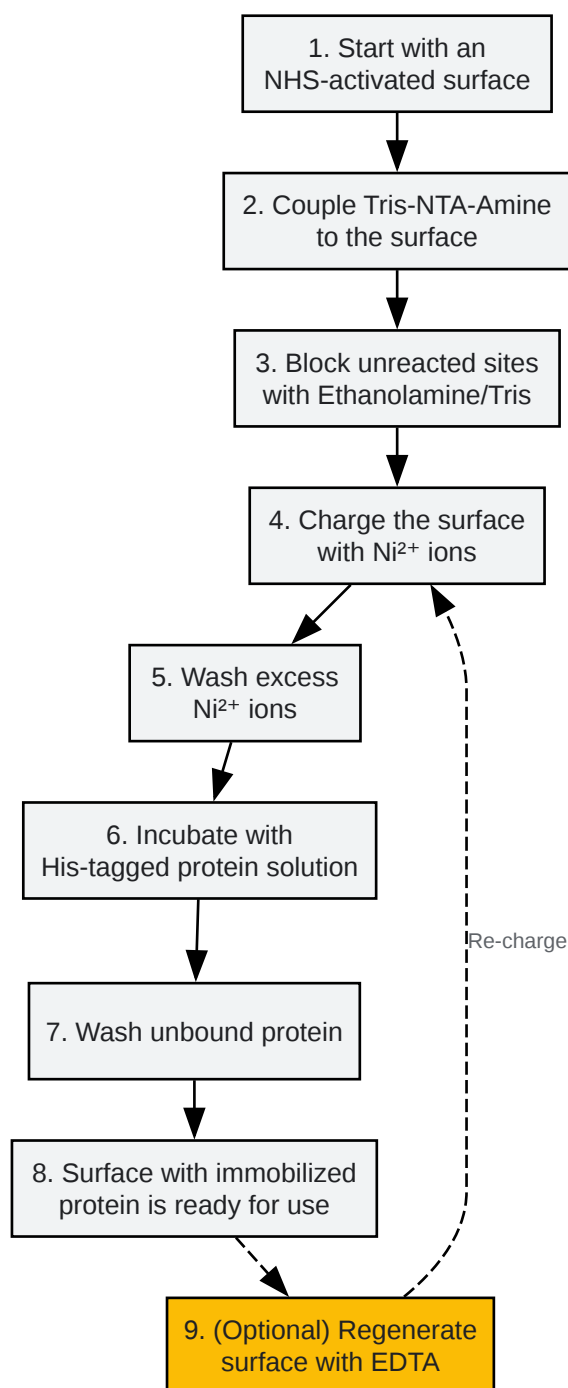
Chemical Principle of Tris-NTA Chelation

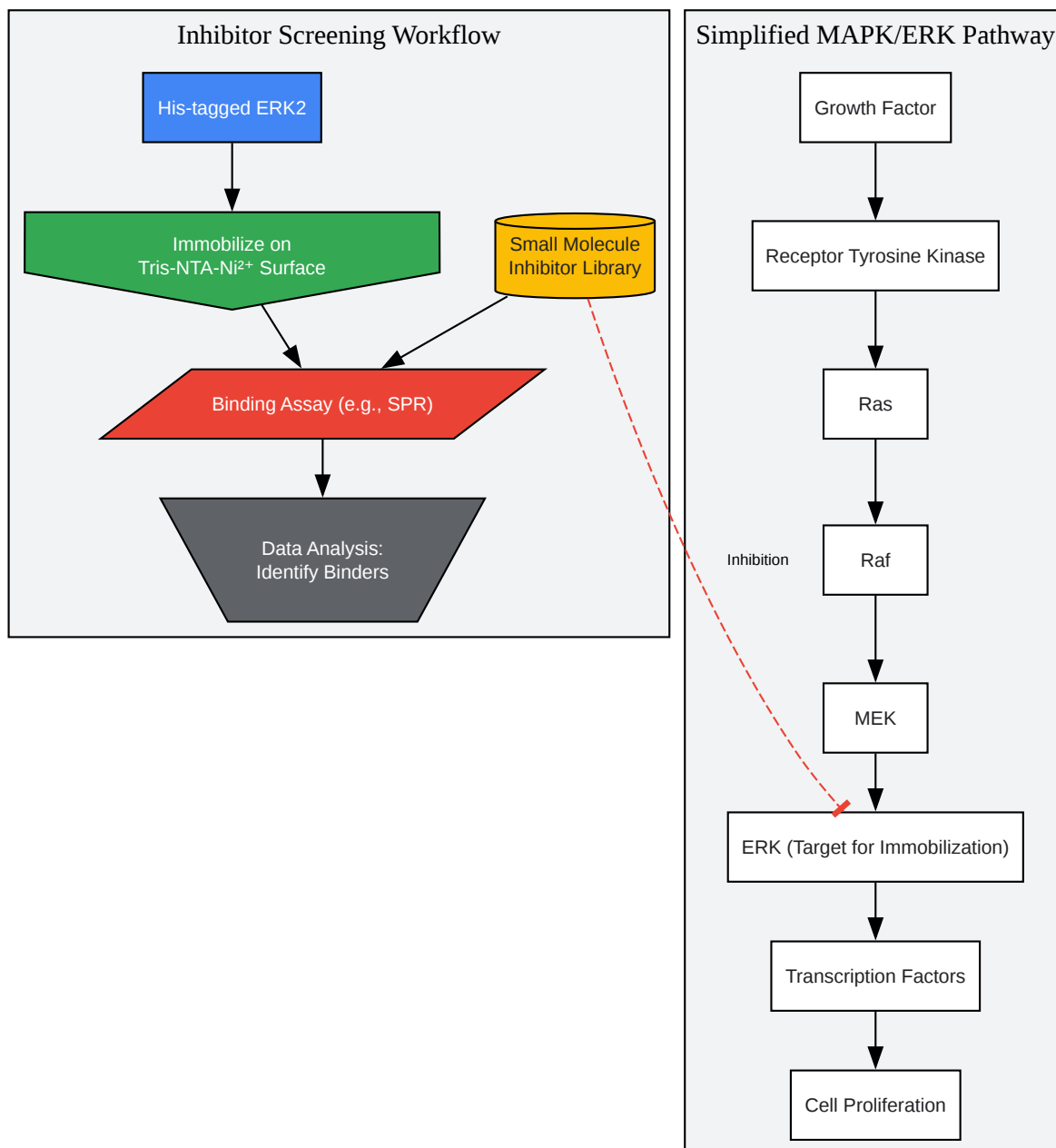


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Caption: Covalent attachment of **Tris-NTA** to a surface and subsequent chelation of Ni²⁺ for His-tag binding.

Experimental Workflow for Protein Immobilization





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